

Technical Guide: Methyl 2-Undecynoate as a Bioactive Scaffold & Synthetic Intermediate

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Compound of Interest

Compound Name: Methyl 2-undecynoate

CAS No.: 10522-18-6

Cat. No.: B078527

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Executive Summary

Methyl 2-undecynoate (CAS: 10522-18-6), commercially known as Methyl Decine Carbonate, is an

-unsaturated alkynyl ester characterized by its electron-deficient triple bond.^{[1][2]} While historically utilized in the fragrance industry for its powerful violet-leaf and green floral notes, its primary value in contemporary research lies in its utility as a Michael acceptor and a dipolarophile in organic synthesis.

This guide reviews the compound's applications in medicinal chemistry, specifically focusing on its role as a precursor for fatty acid-tethered heterocycles (triazoles, pyrazoles) and its unique reactivity profile.

Chemical Profile & Reactivity

Methyl 2-undecynoate possesses a conjugated system that renders the

-carbon highly electrophilic. This structural feature dictates its reactivity with nucleophiles and dipoles.

Property	Data
IUPAC Name	Methyl undec-2-ynoate
CAS Number	10522-18-6
Synonyms	Methyl decine carbonate; 2-Undecynoic acid methyl ester
Molecular Formula	
Molecular Weight	196.29 g/mol
Functional Group	-Alkynyl Ester
Key Reactivity	Michael Addition, 1,3-Dipolar Cycloaddition

Mechanistic Causality

The polarization of the triple bond by the ester group (

) lowers the LUMO energy, facilitating:

- Nucleophilic Attack: Hard and soft nucleophiles attack the β -position.
- Cycloaddition: Acts as an electron-poor dipolarophile in reactions with azides and diazo compounds.

Applications in Heterocyclic Synthesis

The most significant research application of **methyl 2-undecynoate** is its use in synthesizing lipid-tethered heterocycles. These "fatty" heterocycles are increasingly explored for their ability to penetrate cell membranes while carrying pharmacophores.

Synthesis of 1,2,3-Triazoles (Click Chemistry)

The reaction of **methyl 2-undecynoate** with sodium azide (

) yields 1,2,3-triazole derivatives. This pathway is critical for generating libraries of antimicrobial agents where the lipophilic tail (undecyl chain) enhances membrane disruption.

- **Protocol Overview:** The reaction typically proceeds via a [3+2] cycloaddition. Unlike terminal alkynes which require Copper(I) catalysis (CuAAC) for regioselectivity, the internal alkyne of **methyl 2-undecynoate** reacts under thermal conditions or with specific ruthenium catalysts to yield 1,4,5-trisubstituted triazoles.
- **Literature Insight:** Research indicates that fatty acid esters like **methyl 2-undecynoate** react with

in DMF to afford corresponding triazoles, which serve as bioisosteres for amide bonds in peptide mimetics [1].

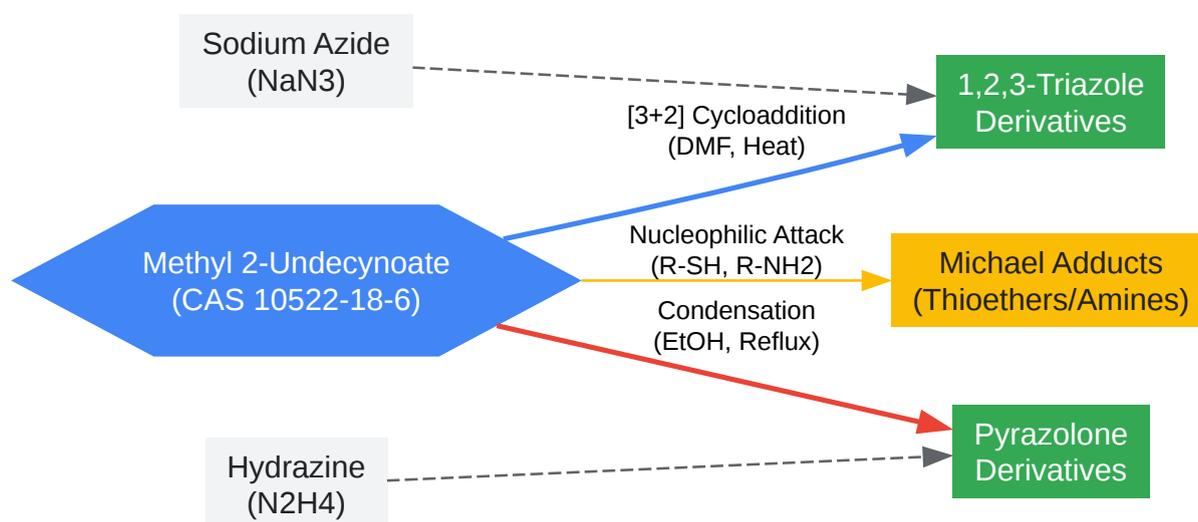
Synthesis of Pyrazoles via Hydrazine Condensation

Methyl 2-undecynoate serves as a precursor for pyrazolone derivatives when reacted with hydrazine hydrate.

- **Mechanism:** The hydrazine nitrogen attacks the electrophilic α -carbon (Michael addition), followed by intramolecular cyclization (displacing the methoxy group) to form the pyrazole ring.
- **Application:** Pyrazoles derived from long-chain alkynoates exhibit potent anti-inflammatory and antifungal properties due to the dual action of the heterocycle and the lipophilic chain.

Visualization of Synthetic Pathways

The following diagram illustrates the divergent synthesis pathways from the central **methyl 2-undecynoate** scaffold.



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Figure 1: Divergent synthetic pathways utilizing **Methyl 2-Undecynoate** as a core electrophilic scaffold.

Experimental Protocols

Note: These protocols are synthesized from standard methodologies for

-alkynyl esters and must be validated in your specific laboratory setting.

Protocol A: Synthesis of 4-Carbomethoxy-5-octyl-1,2,3-triazole

Objective: Conversion of **methyl 2-undecynoate** to a triazole scaffold.

- Reagents: **Methyl 2-undecynoate** (1.0 eq), Sodium Azide (1.5 eq), Dimethylformamide (DMF, anhydrous), Ammonium Chloride ().
- Setup: Flame-dried round-bottom flask under inert atmosphere ().
- Procedure:

- Dissolve **methyl 2-undecynoate** in DMF (0.5 M concentration).
- Add Sodium Azide carefully (Warning: is toxic and shock-sensitive).
- Heat the mixture to 80°C for 12–24 hours. Monitor via TLC (disappearance of the alkyne spot).
- Quench: Cool to room temperature. Pour into ice-cold saturated solution.
- Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine to remove DMF.
- Purification: Dry over , concentrate, and purify via silica gel column chromatography (Hexane/EtOAc gradient).

Protocol B: Self-Validating Purity Check

Before using **Methyl 2-undecynoate** in synthesis, ensure it is free from the saturated analog (Methyl undecanoate) which is unreactive in these pathways.

- ¹H NMR Validation: Look for the triplet at ~2.3 ppm (propargylic protons,) and the absence of the multiplet at ~1.6 ppm typical of saturated -protons.
- IR Spectroscopy: Confirm the presence of the weak stretch at ~2230 cm⁻¹ and the conjugated ester carbonyl at ~1715 cm⁻¹.

Safety & Toxicology (HSE Profile)

For researchers handling this compound, the safety profile differs from standard fatty esters due to the reactive triple bond.

Hazard Class	Code	Description	Mitigation
Eye Damage	H318	Causes serious eye damage.[3]	Wear chemical splash goggles and face shield.
Sensitization	H317	May cause an allergic skin reaction.	Double-gloving (Nitrile) recommended; avoid aerosolization.
Aquatic Toxicity	H411	Toxic to aquatic life with long-lasting effects.	Collect all waste for incineration; do not pour down drains.

Sensitization Mechanism: As a Michael acceptor, **methyl 2-undecynoate** can alkylate skin proteins (hapttenization), leading to T-cell mediated hypersensitivity. This is a known issue with "Methyl Heptine/Octine Carbonate" analogs in perfumery [2].

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